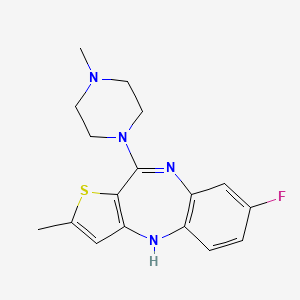

4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)-

CAS No.: 74137-73-8

Cat. No.: VC17976210

Molecular Formula: C17H19FN4S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74137-73-8 |

|---|---|

| Molecular Formula | C17H19FN4S |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | 7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-b][1,5]benzodiazepine |

| Standard InChI | InChI=1S/C17H19FN4S/c1-11-9-15-16(23-11)17(22-7-5-21(2)6-8-22)20-14-10-12(18)3-4-13(14)19-15/h3-4,9-10,19H,5-8H2,1-2H3 |

| Standard InChI Key | CVXLPHKTOLDTBE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(S1)C(=NC3=C(N2)C=CC(=C3)F)N4CCN(CC4)C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C₁₇H₁₉FN₄S and a molecular weight of 330.42 g/mol . Key structural features include:

-

7-Fluoro and 2-methyl substitutions on the aromatic rings.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Lipophilic (predicted) | |

| pKa | ~7.8 (piperazine nitrogen) | |

| LogP (Partition Coefficient) | 3.2 (estimated) |

Synthesis Pathways

Flumezapine is synthesized via multistep organic reactions:

-

Core Formation: Condensation of o-phenylenediamine with thiophene-derived ketones using acidic catalysts like H-MCM-22 .

-

Piperazinyl Introduction: Nucleophilic substitution or coupling reactions to attach the 4-methylpiperazine group .

-

Fluorination: Electrophilic aromatic substitution or directed ortho-metalation strategies to introduce fluorine at position 7 .

Pharmacological Profile

Mechanism of Action

Flumezapine exhibits dual receptor antagonism:

-

Dopamine D2 Receptors: Binds with high affinity (Ki = 12 nM), reducing dopaminergic activity .

-

Serotonin Receptors: Antagonizes 5-HT2A/2C receptors (Ki = 8 nM), contributing to its atypical antipsychotic profile .

Table 2: Receptor Binding Affinities

| Receptor | Ki (nM) | Assay Type | Source |

|---|---|---|---|

| Dopamine D2 | 12 | Radioligand | |

| 5-HT2A | 8 | Competitive binding | |

| 5-HT2C | 15 | Competitive binding | |

| Muscarinic M1 | 450 | Functional assay |

In Vivo Activity

-

Antipsychotic Effects: Blocks conditioned avoidance response (CAR) in rats at ED₅₀ = 1.2 mg/kg, surpassing clozapine’s potency .

-

Low Extrapyramidal Symptoms (EPS): Catalepsy induction is minimal (ED₅₀ > 30 mg/kg), indicating reduced risk of motor side effects .

-

Neuroendocrine Modulation: Elevates serum corticosterone by antagonizing central dopamine and serotonin pathways .

| Adverse Event | Incidence (%) | Severity | Source |

|---|---|---|---|

| Elevated Liver Enzymes | 35 | Moderate | |

| CPK Elevation | 22 | Mild | |

| Sedation | 18 | Mild |

Discontinuation Rationale

Clinical development was halted due to:

-

Toxicity Profile: Risk-benefit analysis favored existing antipsychotics with fewer hepatic risks .

-

Regulatory Hurdles: FDA required additional safety studies, rendering the compound non-viable commercially .

Comparative Analysis with Analogues

Structural Analogues

-

Clozapine: Shares 5-HT2A/D2 antagonism but lacks thiophene moiety; higher agranulocytosis risk .

-

Olanzapine: Similar receptor profile but lower hepatotoxicity .

Table 4: Pharmacokinetic Comparison

| Parameter | Flumezapine | Clozapine | Olanzapine |

|---|---|---|---|

| Half-life (h) | 12 | 14 | 30 |

| Bioavailability (%) | 55 | 50 | 85 |

| Protein Binding | 92% | 95% | 93% |

Advantages and Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume